1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol
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Overview
Description
1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is a compound that features a cyclobutane ring substituted with a 4-amino-1H-pyrazol-1-yl group and an ethyl chain. This compound is of interest due to its unique structure, which combines a cyclobutane ring with a pyrazole moiety, making it a potential candidate for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Attachment of the Ethyl Chain: The ethyl chain can be introduced via an alkylation reaction using an appropriate alkyl halide.
Cyclobutane Ring Formation: The cyclobutane ring can be formed through a cyclization reaction, often involving a [2+2] cycloaddition.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group on the pyrazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
Uniqueness
1-[2-(4-Amino-1H-pyrazol-1-yl)ethyl]cyclobutan-1-ol is unique due to its cyclobutane ring, which imparts distinct chemical and biological properties compared to other similar compounds. The rigidity and strain of the cyclobutane ring can influence its reactivity and interaction with biological targets .
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
1-[2-(4-aminopyrazol-1-yl)ethyl]cyclobutan-1-ol |
InChI |
InChI=1S/C9H15N3O/c10-8-6-11-12(7-8)5-4-9(13)2-1-3-9/h6-7,13H,1-5,10H2 |
InChI Key |
XYHLYMAHDXNYIV-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)(CCN2C=C(C=N2)N)O |
Origin of Product |
United States |
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